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Compound of Interest

Compound Name: 3-(1-Hydroxyethyl)-1-adamantanol

CAS No.: 39917-40-3

Cat. No.: B8505772

Get Quote

Executive Summary & Scaffold Analysis
3-(1-Hydroxyethyl)-1-adamantanol represents a critical structural scaffold in the adamantane

pharmacophore class.[1] Chemically, it is a 1,3-disubstituted adamantane featuring a

bridgehead hydroxyl group and a hydroxyethyl side chain.[1]

While the diol itself is often a metabolic end-product with low pharmacological activity, it serves

as the structural template for a class of potent antiviral and neuroactive amines. The "off-target"

discussion for this compound class must focus on its amino-analogs (e.g., 3-Hydroxy-

Rimantadine), as the substitution of the hydroxyl group with an amine transforms the molecule

from an inert renally-excreted glycol into a high-affinity blocker of ion channels (NMDA, M2)

and receptors (Sigma-1, 5-HT3).

The "Analog" Landscape
To understand the off-target profile, we compare the scaffold against its three primary bioactive

analogs:
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3-(1-Aminoethyl)-1-adamantanol (Active Metabolite): The direct amine analog.[1] A known

metabolite of Rimantadine with retained activity but altered polarity.[1]

Rimantadine (Parent Drug): Lacks the 3-hydroxyl group.[1] Highly lipophilic, driving CNS and

M2 channel off-targeting.[1]

Memantine (Structural Cousin): Shares the 1-amino-3-substituted architecture but uses

methyl groups instead of the ethyl chain.[1]

Comparative Off-Target Profiling
The following table contrasts the primary pharmacological targets (intended) with the critical off-

target effects (unintended) driven by the adamantane cage and side-chain modifications.
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Detailed Off-Target Mechanisms
A. NMDA Receptor Blockade (The "Trapping" Effect)
While Memantine is designed to block NMDA receptors, analogs like Rimantadine and 3-(1-

aminoethyl)-1-adamantanol exhibit off-target NMDA antagonism.[1]

Mechanism: The charged amine group mimics Mg²⁺, entering the open channel pore and

"trapping" itself when the channel closes.

Risk: The 3-hydroxyl group in the analog increases water solubility, potentially reducing the

"off-rate" from the channel compared to the highly lipophilic Rimantadine, altering the

therapeutic index.

B. Sigma-1 Receptor Agonism
Adamantane derivatives are "privileged structures" for the Sigma-1 receptor (chaperone

protein).[1]

Effect: Agonism at Sigma-1 can be neuroprotective but also psychotomimetic at high doses.

[1]

SAR Insight: The lipophilicity of the adamantane cage drives binding.[2] The 3-hydroxy

substitution (in the user's analog) reduces affinity for Sigma-1 compared to Rimantadine,

potentially improving the neuropsychiatric safety profile.

C. 5-HT3 and Nicotinic Antagonism
Memantine and related 3-substituted adamantanes are open-channel blockers of 5-HT3

(serotonin) and α7 nAChR (nicotinic) receptors.[1]

Clinical Consequence: This off-target effect contributes to cognitive enhancement (nAChR)

but also gastrointestinal side effects (5-HT3 blockade in the gut).[1]

Visualizing the Off-Target Pathways
The following diagram illustrates the structural divergence from the 3-(1-Hydroxyethyl)-1-
adamantanol scaffold to its active analogs and their respective off-target cascades.
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Caption: Transformation of the inert hydroxyethyl scaffold into bioactive amines, highlighting the

shift from renal clearance to specific CNS off-target interactions (NMDA, Sigma-1).

Experimental Protocols for Off-Target Validation
To rigorously validate the off-target effects of 3-(1-Hydroxyethyl)-1-adamantanol analogs, the

following experimental workflows are recommended. These protocols prioritize functional

validation over simple binding affinity.[1]

Protocol A: Whole-Cell Patch Clamp (NMDA/Channel
Block)
Objective: Determine if the analog acts as an open-channel blocker (trapping block) similar to

Memantine.[1][3]

Cell Line: HEK293 cells transfected with GluN1/GluN2B subunits.[1]

Setup: Whole-cell voltage-clamp configuration at -70 mV.

Agonist Application: Apply Glutamate (100 μM) + Glycine (10 μM) for 5s to elicit peak

current.[1]
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Compound Application: Co-apply the Analog (e.g., 1-100 μM) during the agonist plateau.[1]

Washout Test: Remove agonist and compound. Re-apply agonist alone after 10s.[1]

Analysis:

Inhibition: Calculate % reduction in steady-state current.

Trapping: Look for slow recovery kinetics (tail current) upon agonist re-application,

indicating the drug was "trapped" inside the closed pore.

Protocol B: Radioligand Binding Assay (Sigma-1
Receptor)
Objective: Assess the affinity of the adamantane cage for the Sigma-1 chaperone.

Tissue Source: Guinea pig brain membrane homogenates or transfected Jurkat cells.[1]

Radioligand: [³H]-(+)-Pentazocine (highly selective Sigma-1 agonist).[1]

Incubation: Incubate membranes with 2 nM [³H]-(+)-Pentazocine and varying concentrations

of the Analog (10⁻⁹ to 10⁻⁵ M) for 120 min at 37°C.

Termination: Rapid filtration through glass fiber filters (GF/B).

Data: Plot displacement curves to determine

.

Reference Standard: Haloperidol (High affinity) or Progesterone.[1]
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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